7-butyl-3H-purin-6-one, also known by its IUPAC name 2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-6,9-dihydro-3H-purin-6-one, is a purine derivative that exhibits significant biological activity. This compound is classified under the category of organic compounds known as hypoxanthines, which are characterized by a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring. It is primarily recognized for its antiviral properties, particularly against the herpes simplex virus.
The compound belongs to the following classifications:
Chemical identifiers include:
The synthesis of 7-butyl-3H-purin-6-one can be achieved through several methods, commonly involving the alkylation of purine derivatives. One notable method includes the reaction of 8-bromo-9-(pent-4-yn-1-yl)-9H-purin-6-amine with suitable alkylating agents under specific conditions to yield the desired product. The synthesis often requires careful control of temperature and reaction time to optimize yield and purity.
Typical conditions for synthesis may include:
The molecular formula for 7-butyl-3H-purin-6-one is . The compound features a purine core structure with various substituents that influence its chemical properties and biological activity.
7-butyl-3H-purin-6-one can undergo various chemical reactions typical of purine derivatives:
Common reagents for these reactions include:
The mechanism of action for 7-butyl-3H-purin-6-one primarily involves its function as a nucleoside analog. It inhibits viral DNA polymerase, thereby interfering with viral replication processes. This inhibition is crucial in treating infections caused by the herpes simplex virus.
Upon entering a cell, the compound is phosphorylated to its active triphosphate form, which competes with natural nucleotides for incorporation into viral DNA. This incorporation disrupts viral replication and leads to termination of viral DNA synthesis.
7-butyl-3H-purin-6-one has several scientific applications:
The synthesis of 7-butyl-3H-purin-6-one relies on multistep organic transformations that construct the purine core while introducing the 7-butyl substituent with regiocontrol. A foundational approach adapts the Curtius rearrangement-intramolecular cyclization strategy used for analogous purinones [1] [6]. As detailed in DNA-PK inhibitor development [1], dichloropyrimidine 20 serves as a key precursor, undergoing amination with a butylamine derivative to install the N7-alkyl group. Subsequent saponification and cyclization via Curtius rearrangement yield the bicyclic purinone scaffold (Figure 1B).
Regioselective N-alkylation at the 7-position is achieved through nucleophilic displacement under basic conditions. For 7-butyl derivatives, n-butyl bromide or iodobutane acts as the alkylating agent in anhydrous solvents like DMF, with potassium carbonate as a base. This method typically achieves 60–75% yields but faces challenges from O6-alkylation byproducts [7]. Alternative routes employ 6-chloropurine precursors, where the chlorine at C6 is displaced by alkoxides or amines after N7-alkylation. Microwave-assisted condensation (Section 1.2) has since improved efficiency.
Table 1: Substituent Effects on Traditional Synthesis of 7-Substituted Purinones
Substituent (R) | Key Reagent | Reaction Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Butyl | n-Bromobutane/K₂CO₃ | 12–16 | 65 | Moderate (O6-alkylation) |
Methyl | Iodomethane | 8 | 78 | Low |
Benzyl | Benzyl chloride | 18 | 70 | High (N3-alkylation) |
2-Hydroxyethyl | 2-Chloroethanol | 24 | 55 | Moderate |
Microwave irradiation revolutionizes purinone synthesis by accelerating cyclization steps and suppressing side reactions. In the synthesis of 7-butyl-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione [7], Buchwald-Hartwig amination under microwave conditions at 150°C reduces reaction times from 24 hours to 30–45 minutes while boosting yields by 15–25% compared to thermal methods. The energy transfer enhances molecular collisions, driving ring-closure kinetics.
Critical parameters include:
Table 2: Microwave vs. Thermal Cyclization for 7-Substituted Purin-6-Ones
Condition | Temperature (°C) | Time | Yield (%) | Purity (%) |
---|---|---|---|---|
Microwave | 150 | 45 min | 92 | 98.5 |
Conventional reflux | 150 | 24 h | 75 | 90.2 |
Regioselective functionalization at C8 or N9 requires tailored catalysts to overcome electronic similarities. For C8 amination in 7-butyl derivatives (e.g., EVT-2989862 [7]), palladium-NHC complexes enable Buchwald-Hartwig coupling of secondary amines with 8-bromopurinones. Copper(I)-catalyzed Ullmann-type reactions are cost-effective alternatives, using CuI/1,10-phenanthroline to introduce aminoethyl groups at C8 with 85% regioselectivity.
pKa modulation proves critical for hERG avoidance in kinase inhibitors [1]. Fluorination of pyrrolidine side chains (e.g., compound 18) lowers pKa by 2.4 units, diminishing hERG binding by disrupting cationic interactions. Electron-withdrawing groups (e.g., fluorinated alcohols) further fine-tune basicity, with optimal pKa 7.0–7.5 minimizing off-target effects while maintaining solubility.
Table 3: Catalytic Systems for Regioselective Purinone Functionalization
Reaction Type | Catalyst System | Regioselectivity (%) | Application Example |
---|---|---|---|
C8 Amination | Pd₂(dba)₃/XPhos | >98 (C8 vs. N9) | 7-butyl-8-amino derivatives [7] |
N7 Alkylation | K₂CO₃/CuI (co-catalyst) | 90 (N7 vs. N9) | 7-butyl-3H-purin-6-one core [4] |
C-H Activation | Pd(OAc)₂/oxidative ligands | 80 (C2) | Halogenated purinones [6] |
Solvent polarity dictates reaction rates, byproduct profiles, and crystallization efficiency in purinone manufacturing. For 7-butyl-3H-purin-6-one, high-polarity solvents (DMF, ε=36.7) accelerate SNAr displacements but risk dimethylamine incorporation from DMF decomposition. Acetonitrile (ε=37.5) offers a balance, facilitating 25% faster cyclization than THF (ε=7.6) while reducing impurities to <0.5% [1] [7].
Reaction kinetics studies reveal second-order dependence in cyclization steps, with activation energies of 50–65 kJ/mol. In large-scale processes (>100 kg):
Table 4: Solvent Impact on Key Reaction Steps for 7-Butyl-3H-Purin-6-One
Reaction Step | Optimal Solvent | Dielectric Constant (ε) | Reaction Rate Constant k (s⁻¹) |
---|---|---|---|
Cyclization | Acetonitrile | 37.5 | 3.2 × 10⁻³ |
N7 Alkylation | DMF | 36.7 | 5.1 × 10⁻³ |
Crystallization | Ethanol/water | 65.4 (mix) | N/A (yield: 92%) |
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8